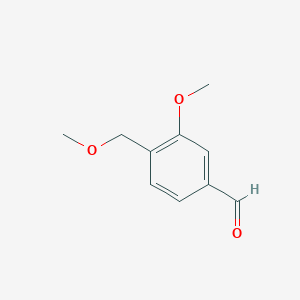
tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate (TB-CCP) is an important organic compound that has been studied extensively in recent years due to its potential applications in the pharmaceutical, biotechnological, and biomedical fields. TB-CCP is an organic compound that belongs to the class of piperazines, and is composed of a tert-butyl group and a 6-chloro-4-cyanopyridine group. TB-CCP has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-bacterial, and anti-cancer activities. In addition, TB-CCP has been used as a model compound for studying the mechanism of action of other piperazines.
Mécanisme D'action
The exact mechanism of action of tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate is not yet fully understood. However, it is believed that tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate may act by inhibiting the activity of certain enzymes involved in the synthesis of inflammatory mediators. In addition, tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate may also act as an inhibitor of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate has been found to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, such as cyclooxygenase-2 and 5-lipoxygenase. tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate has also been found to have anti-bacterial and anti-fungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate in laboratory experiments is its low cost and ease of synthesis. tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate can be easily synthesized using simple and efficient methods, and can be easily scaled up for industrial production. In addition, tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate exhibits a wide range of biological activities, which makes it an ideal compound for studying the mechanism of action of other piperazines.
However, there are some limitations to using tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate in laboratory experiments. For example, the exact mechanism of action of tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate is not yet fully understood, which makes it difficult to accurately interpret the results of experiments. In addition, tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate is not approved for use in humans, and thus its safety and efficacy in humans has not been established.
Orientations Futures
There are several potential future directions for the study of tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate. First, further research is needed to better understand the exact mechanism of action of tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate and how it interacts with different biological systems. Second, further studies are needed to evaluate the safety and efficacy of tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate in humans. Third, tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate could be used as a model compound for studying the mechanism of action of other piperazines. Fourth, tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate could be used to develop new pharmaceuticals and biotechnological products. Finally, tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate could be used to develop new laboratory experiments and protocols for studying the biochemical and physiological effects of piperazines.
Méthodes De Synthèse
Tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate can be synthesized by two different methods. The first method involves the reaction of tert-butyl isocyanide and 6-chloro-4-cyanopyridine, which yields tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate as the major product. The second method involves the reaction of tert-butyl isocyanide and piperazine-1-carboxylic acid, which also yields tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate as the major product. Both methods are simple and efficient, and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate has been extensively studied in recent years due to its potential applications in the pharmaceutical, biotechnological, and biomedical fields. tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-bacterial, and anti-cancer activities. In addition, tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate has been used as a model compound for studying the mechanism of action of other piperazines.
Propriétés
IUPAC Name |
tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2/c1-15(2,3)22-14(21)20-6-4-19(5-7-20)13-9-11(10-17)8-12(16)18-13/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCAKWGZNLSEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-chloro-4-cyanopyridin-2-yl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


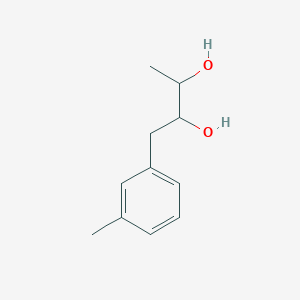
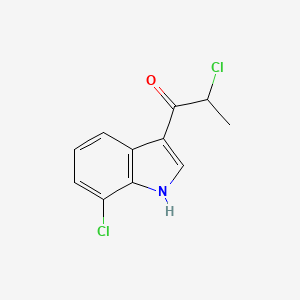
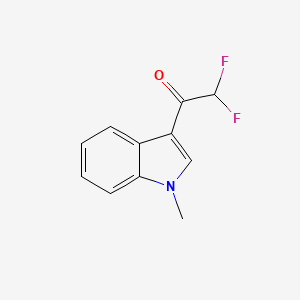
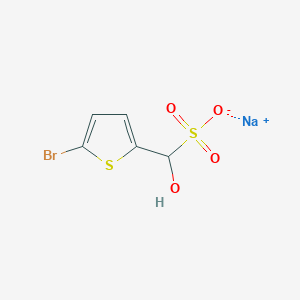
![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)
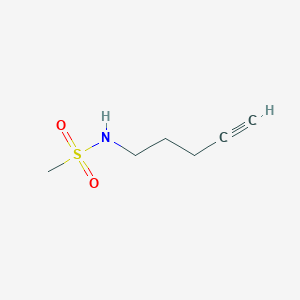
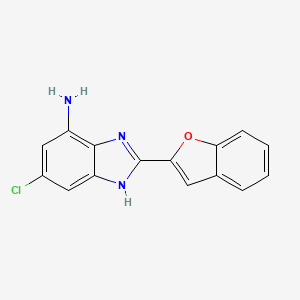
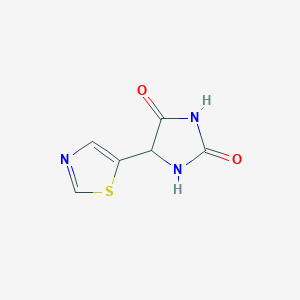


![3-[(3-bromopyridin-4-yl)oxy]propan-1-amine](/img/structure/B6598989.png)
